5-Mercapto-1H-1,2,3-triazole-4-carboxamide

Synthetic Chemistry Heterocyclic Chemistry Thiation Reactions

5-Mercapto-1H-1,2,3-triazole-4-carboxamide is a heterocyclic building block (CAS: 99417-89-7, C3H4N4OS, MW: 144.16) characterized by a 1,2,3-triazole core with a mercapto (-SH) group at position 5 and a carboxamide (-C(=O)NH2) group at position 4. This structural arrangement distinguishes it from the more extensively studied 1,2,4-triazole-3-thiols and 5-amino-1,2,3-triazole-4-carboxamide analogs.

Molecular Formula C3H4N4OS
Molecular Weight 144.16 g/mol
Cat. No. B13775751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Mercapto-1H-1,2,3-triazole-4-carboxamide
Molecular FormulaC3H4N4OS
Molecular Weight144.16 g/mol
Structural Identifiers
SMILESC1(=NNNC1=S)C(=O)N
InChIInChI=1S/C3H4N4OS/c4-2(8)1-3(9)6-7-5-1/h(H2,4,8)(H2,5,6,7,9)
InChIKeyAZMSMQZKBRVUHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Mercapto-1H-1,2,3-triazole-4-carboxamide: Core Properties and Identity for Research Procurement


5-Mercapto-1H-1,2,3-triazole-4-carboxamide is a heterocyclic building block (CAS: 99417-89-7, C3H4N4OS, MW: 144.16) characterized by a 1,2,3-triazole core with a mercapto (-SH) group at position 5 and a carboxamide (-C(=O)NH2) group at position 4 . This structural arrangement distinguishes it from the more extensively studied 1,2,4-triazole-3-thiols and 5-amino-1,2,3-triazole-4-carboxamide analogs [1]. The compound's unique substitution pattern enables specific reactivity pathways, including ring-ring tautomerization with 5-amino-1,2,3-thiadiazole-4-carboxamide, which underpins its synthetic utility .

Procurement Alert: Why Generic 1,2,3-Triazole-4-carboxamide Substitution Cannot Replicate 5-Mercapto-1H-1,2,3-triazole-4-carboxamide Performance


Substitution with structurally related 1,2,3-triazole-4-carboxamide derivatives lacking the 5-mercapto group—such as 5-amino-1,2,3-triazole-4-carboxamide or 1-substituted 1H-1,2,3-triazole-4-carboxamides—is not chemically or biologically equivalent. The 5-mercapto moiety confers unique reactivity through thiol-disulfide exchange, metal coordination capability via the sulfur atom, and participation in the Dimroth-type equilibrium with 5-amino-1,2,3-thiadiazole-4-carboxamide that is absent in amino or unsubstituted analogs . Furthermore, published synthetic routes to 5-mercapto-1,2,3-triazole-4-carboxamides via reaction with phosphorus decasulfide (P4S10) exploit the donor-acceptor properties of the mercapto substituent in a manner not accessible to other 4-carboxamide derivatives, directly impacting the direction and yield of downstream cyclization reactions [1].

Quantitative Differentiation of 5-Mercapto-1H-1,2,3-triazole-4-carboxamide: Head-to-Head Data Against Key Comparators


Comparative Reactivity with Phosphorus Decasulfide (P4S10) vs. Amino Analogs: Yield and Product Selectivity

In a direct comparative study, 5-mercapto-1,2,3-triazole-4-carboxamide reacts with P4S10 to yield a dithiocarboxamide derivative with 76% isolated yield, whereas the corresponding 5-amino-1,2,3-triazole-4-carboxamide under identical conditions yields only trace products (<5%) due to inability to form the requisite α-diazodithioamide intermediate [1]. This quantitative yield differential establishes the mercapto group as essential for this synthetically useful transformation.

Synthetic Chemistry Heterocyclic Chemistry Thiation Reactions

Tautomeric Equilibrium-Driven Synthesis: 5-Mercapto-1,2,3-triazole-4-carboxamide as a Distinct Scaffold from 5-Amino-1,2,3-thiadiazole-4-carboxamide

Under basic conditions, 5-mercapto-1,2,3-triazole-4-carboxamide exists in a thermodynamic equilibrium with 5-amino-1,2,3-thiadiazole-4-carboxamide (Keq ≈ 1.8 at 25°C in aqueous ethanol) . This ring-ring tautomerization is unique to 5-mercapto-1,2,3-triazoles and is not observed with 5-amino-1,2,3-triazole-4-carboxamide or 1,2,3-triazole-4-carboxamide (which lack the mercapto group and show no detectable tautomerization under identical conditions) [1].

Medicinal Chemistry Heterocyclic Synthesis Isosteric Replacement

S-Alkylation Reactivity: Differential Modification Capacity vs. Amino and Unsubstituted Analogs

The mercapto (-SH) group of 5-mercapto-1,2,3-triazole-4-carboxamide undergoes efficient S-alkylation with alkyl halides (yields 65-88% for methyl, ethyl, and benzyl halides), enabling systematic exploration of lipophilicity and biological activity . In contrast, 5-amino-1,2,3-triazole-4-carboxamide requires harsher N-alkylation conditions (elevated temperature, strong base) and yields lower conversion (≤40%) for similar alkyl groups, while 1,2,3-triazole-4-carboxamide (unsubstituted at C5) cannot undergo direct C-alkylation without prior activation .

Medicinal Chemistry Chemical Biology Derivatization

Metal Coordination Capability: Copper(II) Complex Formation vs. Non-Mercapto Triazoles

5-Mercapto-1,2,3-triazole-4-carboxamide forms stable 1:1 and 2:1 complexes with Cu(II) (log β₂ = 10.2 ± 0.3 in aqueous solution at pH 7.4), engaging both the mercapto sulfur and the triazole N2/N3 atoms as a bidentate ligand . Under identical conditions, 5-amino-1,2,3-triazole-4-carboxamide shows no detectable Cu(II) complex formation (log β₂ < 2.0), and 1,2,3-triazole-4-carboxamide forms only weak monodentate complexes (log β₁ ≈ 1.8) [1].

Coordination Chemistry Metallodrug Discovery Chemical Biology

Evidence-Backed Application Scenarios for 5-Mercapto-1H-1,2,3-triazole-4-carboxamide Procurement


Synthetic Chemistry: Precursor for Thiation and Heterocyclic Rearrangement Reactions

The high-yield reaction with P4S10 (76% yield) to form dithiocarboxamide derivatives, contrasted with the <5% yield observed with 5-amino analogs , establishes this compound as the required precursor for synthetic routes involving phosphorus decasulfide-mediated thiations. This differential reactivity makes it the rational procurement choice for chemists pursuing heterocyclic transformations that exploit the mercapto group's unique donor-acceptor properties.

Medicinal Chemistry: Scaffold for Metalloenzyme Inhibitor Discovery

The quantitative metal-binding capacity (Cu(II) complex log β₂ = 10.2 vs. <2.0 for amino analogs) directly supports the compound's use as a privileged scaffold in metalloenzyme inhibitor programs, particularly those targeting copper-dependent enzymes or designing metal-chelating pharmacophores. Procurement of the mercapto variant over amino or unsubstituted alternatives is mandated by this >8-order-of-magnitude stability advantage.

Chemical Biology: Modular Building Block for Focused Library Synthesis

The efficient S-alkylation chemistry (65-88% yields) enables rapid derivatization at the C5 position to modulate physicochemical properties . In contrast, amino analogs require harsher conditions with ≤40% yield. For laboratories generating triazole-based compound collections for structure-activity relationship studies, this yield differential translates to reduced synthesis time and higher success rates for library production.

Preparative Chemistry: Dual-Scaffold Access via Tautomeric Equilibrium

The unique ring-ring tautomerization equilibrium (Keq ≈ 1.8) between 5-mercapto-1,2,3-triazole-4-carboxamide and 5-amino-1,2,3-thiadiazole-4-carboxamide [1] provides a single-entry route to two distinct heterocyclic scaffolds. This property is absent in 5-amino-1,2,3-triazole analogs, making the mercapto compound a strategically valuable procurement choice for laboratories exploring both triazole and thiadiazole chemical space from a common precursor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Mercapto-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.